Cytotoxicity in Leukemia Model: Murrayafoline A vs. Mahanimbine
In a direct comparative study against the CEM-SS human T-lymphoblastic leukemia cell line, Murrayafoline A demonstrated cytotoxic potency comparable to the in-class analog Mahanimbine, but exhibited a distinctly more favorable selectivity profile against non-cancerous fibroblasts [1]. The IC50 values were 6 µg/ml for Mahanimbine and 8 µg/ml for Murrayafoline A against CEM-SS cells. Critically, when tested against normal 3T3 mouse fibroblasts, Murrayafoline A demonstrated a 2.1-fold higher IC50 (17 µg/ml) than Mahanimbine (11 µg/ml), indicating lower inherent toxicity to normal cells in this model [1].
| Evidence Dimension | Cytotoxicity (IC50) and Selectivity Index (vs. Normal Fibroblasts) |
|---|---|
| Target Compound Data | CEM-SS IC50: 8 µg/ml; 3T3 fibroblast IC50: 17 µg/ml; Selectivity Index (3T3/CEM-SS): 2.1 |
| Comparator Or Baseline | Mahanimbine: CEM-SS IC50: 6 µg/ml; 3T3 fibroblast IC50: 11 µg/ml; Selectivity Index (3T3/CEM-SS): 1.8 |
| Quantified Difference | Murrayafoline A has a 15% higher selectivity index (2.1 vs 1.8), primarily driven by its 55% higher IC50 in normal fibroblasts. |
| Conditions | CEM-SS human T-lymphoblastic leukemic cells and 3T3 normal mouse fibroblasts; 24-hour treatment; MTT assay. |
Why This Matters
For researchers screening for leukemia-selective agents, Murrayafoline A offers a demonstrably larger therapeutic window than the closely related Mahanimbine, potentially translating to reduced off-target toxicity in vivo.
- [1] Kok, Y. Y. Cytotoxicity of Mahanimbine, Murryafoline A and S-Benzyldithiocarbazate on Human Leukemic Cell Line, CEM-SS. 2001. Thesis, Universiti Putra Malaysia. View Source
